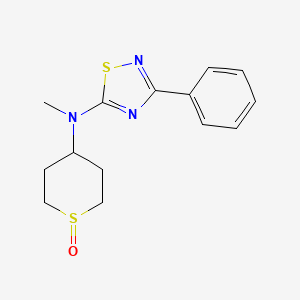![molecular formula C16H12BrClN4O B7662402 2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide](/img/structure/B7662402.png)
2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide, also known as BRD-7880, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide involves the inhibition of a specific enzyme known as bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression and has been implicated in various diseases, including cancer and inflammation. By inhibiting BRD4, this compound can modulate gene expression and exert its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate the expression of various genes involved in cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide is its potent anti-cancer and anti-inflammatory activity. This makes it an attractive candidate for the development of novel therapies for these diseases. However, one of the limitations of this compound is its relatively low solubility, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide. One potential area of research is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on gene expression. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide involves the reaction of 2-bromo-5-methylbenzoic acid with 3-chloropyridin-2-ylhydrazine and pyrazole-3-carboxylic acid in the presence of reagents such as EDCI, HOBt, and DIPEA. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O/c1-10-4-5-12(17)11(9-10)16(23)20-14-6-8-22(21-14)15-13(18)3-2-7-19-15/h2-9H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXOXULZDDDYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NC2=NN(C=C2)C3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(7-methyl-1H-indol-3-yl)ethanone](/img/structure/B7662322.png)
![Ethyl 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B7662327.png)
![2-Methyl-5-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7662335.png)
![N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]-2-phenylethene-1-sulfonamide](/img/structure/B7662338.png)

![[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea](/img/structure/B7662352.png)
![2-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7662367.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B7662375.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-propylpyrazol-4-yl)methanone](/img/structure/B7662383.png)
![N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide](/img/structure/B7662386.png)
![N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7662419.png)
![N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B7662421.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662423.png)
![N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide](/img/structure/B7662426.png)
